
Zinc, bis(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(2-methylphenyl)-: is an organozinc compound with the molecular formula C14H14Zn It is characterized by the presence of two 2-methylphenyl groups attached to a central zinc atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2-methylphenyl)- typically involves the reaction of zinc chloride with 2-methylphenyl magnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
ZnCl2+2C6H4(CH3)MgBr→Zn(C6H4(CH3))2+2MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent and the product.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2-methylphenyl)- can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc, bis(2-methylphenyl)- can undergo oxidation reactions, leading to the formation of zinc oxide and corresponding organic by-products.
Substitution: This compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Coordination: Zinc, bis(2-methylphenyl)- can form coordination complexes with various ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Coordination: Ligands such as phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New organozinc compounds with different functional groups.
Coordination: Various coordination complexes with altered properties.
Scientific Research Applications
Chemistry:
Catalysis: Zinc, bis(2-methylphenyl)- is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of other organozinc compounds and coordination complexes.
Biology and Medicine:
Drug Delivery: Zinc-based compounds, including Zinc, bis(2-methylphenyl)-, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceuticals.
Industry:
Materials Science: This compound is used in the development of new materials with specific properties, such as improved mechanical strength or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which Zinc, bis(2-methylphenyl)- exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, altering the electronic and steric properties of the compound. This coordination ability is crucial for its role in catalysis and complex formation.
Comparison with Similar Compounds
Zinc, bis(2-phenyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Zinc, bis(2-chlorophenyl)-: Contains chlorophenyl groups, leading to different reactivity and applications.
Zinc, bis(2-methoxyphenyl)-:
Uniqueness: Zinc, bis(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl groups, which provide specific steric and electronic effects
Properties
CAS No. |
7029-31-4 |
|---|---|
Molecular Formula |
C14H14Zn |
Molecular Weight |
247.6 g/mol |
IUPAC Name |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;/q2*-1;+2 |
InChI Key |
AUGAZENISHMAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=[C-]1.CC1=CC=CC=[C-]1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


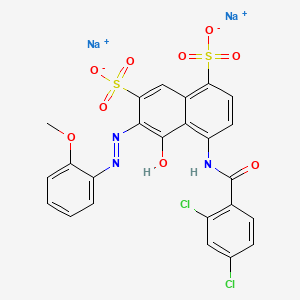
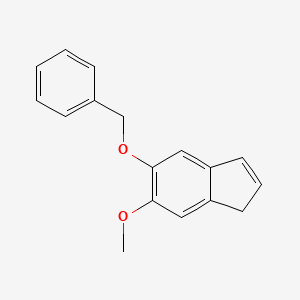
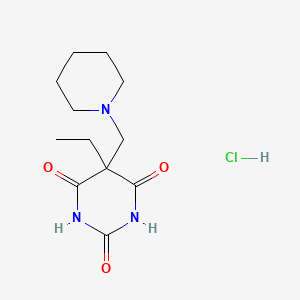
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
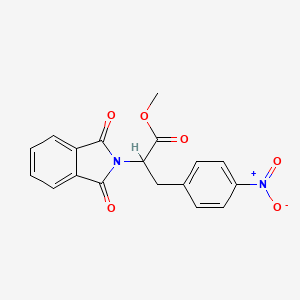
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
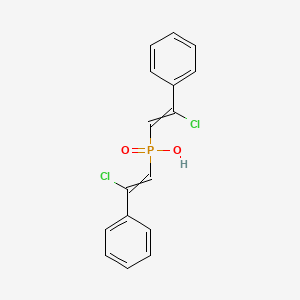
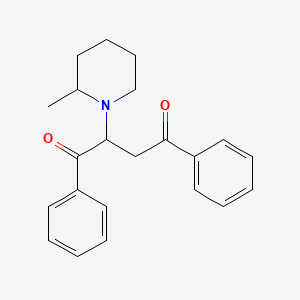
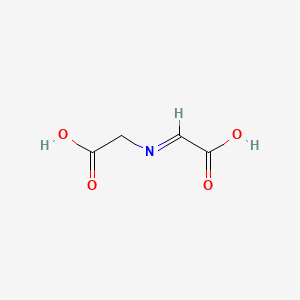

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
